4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine
Description
4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety. The triazole ring is further substituted with an ethyl group at the 3-position and an isopropyl group at the 5-position. The compound’s molecular formula is C₁₂H₂₁N₄, with a molecular weight of 221.32 g/mol. Its stereoelectronic profile is influenced by the electron-rich triazole ring and the steric bulk of the isopropyl group, which may impact binding affinity and metabolic stability .
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-(3-ethyl-5-propan-2-yl-1,2,4-triazol-4-yl)piperidine |
InChI |
InChI=1S/C12H22N4/c1-4-11-14-15-12(9(2)3)16(11)10-5-7-13-8-6-10/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
BZUKZVUNRZDNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CCNCC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with piperidine under acidic conditions to yield the desired triazole-piperidine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-piperidine derivatives.
Scientific Research Applications
4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, substituents, heterocyclic core, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocyclic Core Influence: The 1,2,4-triazole core in the target compound (vs. Oxadiazole-containing analogs (e.g., ) exhibit reduced basicity compared to triazoles, which may improve metabolic stability in drug design.
Aromatic vs. Aliphatic Groups: The phenyl-substituted triazole in enables π-π stacking interactions, whereas aliphatic substituents (ethyl/isopropyl) in the target compound favor hydrophobic interactions.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) enhance aqueous solubility but may limit membrane permeability compared to free bases like the target compound.
Structural Flexibility :
- The methylene spacer in increases conformational flexibility, which could improve binding to dynamic targets but reduce thermal stability in material applications.
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (221.32 g/mol) is intermediate, balancing permeability and solubility. Analogs with oxazole or pyrazole cores (e.g., ) show lower lipophilicity due to oxygen content.
Research Implications
- Drug Discovery : The target compound’s balance of steric bulk and lipophilicity makes it a candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical. In contrast, hydrochloride salts (e.g., ) may be better suited for peripheral targets.
- Material Science : The rigid triazole core and isopropyl substituent could stabilize molecular crystals, as evidenced by crystallographic tools like SHELXL and ORTEP-3 .
Biological Activity
4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is a chemical compound that integrates a piperidine ring with a triazole moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives. The compound's molecular formula is with a molecular weight of approximately 222.33 g/mol.
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Activity : Triazole compounds are known for their efficacy against a range of pathogens, including bacteria and fungi. The presence of the piperidine ring may enhance its interaction with microbial targets.
- Antifungal Properties : Similar compounds have shown significant antifungal activity, particularly against resistant strains of fungi like Candida auris and Candida albicans .
Antimicrobial Studies
A study evaluating various derivatives of triazole compounds found that those with similar structures exhibited inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .
Antifungal Activity
Research on piperidine-based triazole derivatives demonstrated that certain compounds could induce apoptosis and cell cycle arrest in C. auris isolates. The MIC values for the most active derivatives were reported between 0.24 to 0.97 μg/mL, showcasing their potential as antifungal agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | 297172-18-0 | 0.67 | Methyl substitution instead of ethyl and isopropyl |
| 5-Isopropyl-4H-1,2,4-triazol-3-amines | 22882-41-3 | 0.63 | Lacks the piperidine moiety |
| 3-(3-Isopropyl-5-methyl)-triazole derivatives | 423165-07-5 | 0.63 | Different substituents on the triazole ring |
This table illustrates how variations in substituents and ring structures can influence biological activity and application potential.
Study on Antifungal Activity
In an investigation into the antifungal properties of piperidine-based triazoles, researchers synthesized several derivatives and tested them against clinical isolates of C. auris. The study concluded that certain derivatives not only inhibited fungal growth but also disrupted plasma membrane integrity and induced cell death .
Antimicrobial Resistance
Further studies have highlighted the importance of developing novel triazole derivatives to combat antimicrobial resistance. The structural characteristics of compounds like this compound make them promising candidates for further exploration in drug development aimed at resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
